molecular formula C19H13ClN2O2S2 B11963067 (3Z)-1-(4-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11963067
M. Wt: 400.9 g/mol
InChI Key: KKBBZEQSCHYNIJ-NXVVXOECSA-N
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Description

The compound “(3Z)-1-(4-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a variety of functional groups, including a chlorobenzyl group, a thiazolidinone ring, and an indolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring and the indolone core. Typical synthetic routes might involve:

    Formation of the Thiazolidinone Ring: This could be achieved through the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Formation of the Indolone Core: This might involve the cyclization of an appropriate precursor, such as an o-aminobenzyl ketone, under acidic conditions.

    Final Coupling: The final step could involve coupling the thiazolidinone and indolone intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring and the indolone core might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The chlorobenzyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophiles like amines or thiols could be employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(4-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: A similar compound lacking the methyl group.

    (3Z)-1-(4-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-thione: A similar compound with a thione group instead of a carbonyl group.

Uniqueness

The unique combination of functional groups in the compound might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. For example, the presence of the chlorobenzyl group might enhance its lipophilicity, affecting its biological distribution and activity.

Properties

Molecular Formula

C19H13ClN2O2S2

Molecular Weight

400.9 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13ClN2O2S2/c1-21-18(24)16(26-19(21)25)15-13-4-2-3-5-14(13)22(17(15)23)10-11-6-8-12(20)9-7-11/h2-9H,10H2,1H3/b16-15-

InChI Key

KKBBZEQSCHYNIJ-NXVVXOECSA-N

Isomeric SMILES

CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

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